2,4-Dibromo-5-hydroxybenzoic acid CAS number 14348-39-1
2,4-Dibromo-5-hydroxybenzoic acid CAS number 14348-39-1
An In-depth Technical Guide to 2,4-Dibromo-5-hydroxybenzoic Acid
This guide provides a comprehensive technical overview of 2,4-Dibromo-5-hydroxybenzoic acid (CAS No. 14348-39-1), tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, logical synthetic pathways, robust analytical characterization, and safety protocols, offering field-proven insights beyond standard data reporting.
2,4-Dibromo-5-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring two bromine atoms, a hydroxyl group, and a carboxylic acid group on a benzene ring, makes it a valuable and versatile intermediate in organic synthesis. The electronic effects of these substituents—the activating, ortho-, para-directing hydroxyl group, the deactivating meta-directing carboxyl group, and the deactivating but ortho-, para-directing bromine atoms—create a unique chemical reactivity profile. This profile is crucial for its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
Quantitative data for this compound has been aggregated from various sources to provide a clear reference point for experimental design.
Table 1: Physicochemical Properties of 2,4-Dibromo-5-hydroxybenzoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 14348-39-1 | [3][4] |
| Molecular Formula | C₇H₄Br₂O₃ | [3][4] |
| Molecular Weight | 295.91 g/mol | [3][5] |
| IUPAC Name | 2,4-dibromo-5-hydroxybenzoic acid | [3] |
| Appearance | White to off-white crystalline powder | [6] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 57.5 Ų | [3] |
| XLogP3-AA (LogP) | 2.5 |[3] |
Strategic Synthesis: Electrophilic Aromatic Substitution
The synthesis of 2,4-Dibromo-5-hydroxybenzoic acid is rooted in the principles of electrophilic aromatic substitution. The key is selecting an appropriate starting material where the directing effects of the existing substituents guide the bromine atoms to the desired 2 and 4 positions.
Mechanistic Rationale and Precursor Selection
A logical precursor for this synthesis is 5-hydroxybenzoic acid. The rationale is as follows:
-
Hydroxyl Group (-OH) at C5: This is a powerful activating group and directs incoming electrophiles (like Br⁺) to the ortho positions (C4, C6) and the para position (C2).
-
Carboxylic Acid Group (-COOH) at C1: This is a deactivating group that directs incoming electrophiles to the meta positions (C3, C5).
The activating effect of the hydroxyl group overwhelmingly dominates the deactivating effect of the carboxylic acid group. Therefore, substitution will be driven by the -OH group, leading to bromination at the C2, C4, and C6 positions. To achieve selective dibromination at the C2 and C4 positions, careful control over stoichiometry and reaction conditions is paramount. Using two equivalents of a brominating agent allows for the reaction to proceed to the dibrominated product while minimizing the formation of the tribrominated species.
Proposed Synthesis Workflow
The diagram below illustrates the logical flow from the selected precursor to the final product, highlighting the key transformation step.
Caption: High-level workflow for the synthesis of 2,4-Dibromo-5-hydroxybenzoic acid.
Illustrative Synthesis Protocol
This protocol is a representative method based on standard bromination procedures for phenolic acids.[7][8][9] Researchers must adapt it based on laboratory conditions and scale, with all work performed in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2,4-Dibromo-5-hydroxybenzoic Acid
-
Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1.0 equivalent of 5-hydroxybenzoic acid in glacial acetic acid.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2.0-2.2 equivalents of molecular bromine (Br₂) in glacial acetic acid.
-
Causality Insight: Using a slight excess of bromine ensures the reaction goes to completion for the dibrominated product, but a large excess risks over-bromination. Acetic acid is a common solvent for such reactions as it can dissolve the starting material and is relatively inert to bromine.[7]
-
-
Reaction: Cool the flask containing the 5-hydroxybenzoic acid solution in an ice bath. Add the bromine solution dropwise with vigorous stirring over 1-2 hours.
-
Causality Insight: Dropwise addition and cooling are critical to control the exothermic reaction and prevent side reactions, including potential decarboxylation which can occur with highly activated phenols.[10]
-
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Slowly pour the reaction mixture into a beaker of cold water. If any unreacted bromine remains, add a small amount of sodium bisulfite solution until the orange color disappears. The crude product should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and inorganic salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2,4-Dibromo-5-hydroxybenzoic acid. Dry the final product under vacuum.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A multi-technique approach is essential.
Caption: Integrated workflow for the analytical validation of the final compound.
Spectroscopic and Chromatographic Signatures
The following table summarizes the expected analytical results for 2,4-Dibromo-5-hydroxybenzoic acid. These predictions are based on the known effects of the functional groups on spectroscopic and chromatographic behavior.
Table 2: Expected Analytical Data
| Technique | Expected Result |
|---|---|
| ¹H NMR | - Two singlets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. - Broad singlets for the acidic protons of the -OH and -COOH groups (variable, may exchange with D₂O). |
| ¹³C NMR | - Seven distinct signals: one for the carboxyl carbon (~170 ppm), and six for the aromatic carbons, including those bonded to bromine, hydroxyl, and hydrogen. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid dimer (2500-3300). - O-H stretch from the phenol (~3400). - C=O stretch from the carboxylic acid (~1680-1700). - C-O stretch (~1200-1300). - Aromatic C=C stretches (~1450-1600). - C-Br stretch (in fingerprint region, < 700).[11][12] |
| Mass Spec (EI) | - Molecular ion (M⁺) peak showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approx. 1:2:1 ratio). |
| HPLC (RP) | - A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |
Protocol for Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of the final product. The method should be optimized for the specific instrument and column available.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve a small amount of the synthesized 2,4-Dibromo-5-hydroxybenzoic acid in the mobile phase or a suitable solvent (e.g., acetonitrile) to create a stock solution of approximately 1 mg/mL. Prepare a working standard of ~50 µg/mL by diluting the stock.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid in water, Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Gradient Elution (Illustrative):
-
0-2 min: 10% B
-
2-15 min: Ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate for 5 min.
-
Causality Insight: A gradient method is employed to ensure elution of any potential impurities with different polarities and to provide a sharp peak for the main compound.[13]
-
-
Analysis: Inject the working standard and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Applications in Research and Development
Halogenated phenolic compounds are crucial synthons in medicinal chemistry and materials science. 2,4-Dibromo-5-hydroxybenzoic acid is no exception. While specific, large-scale applications are proprietary, its structure suggests utility as:
-
A Pharmaceutical Intermediate: The bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to build complex drug candidates.[14] Related bromo-hydroxybenzoic acids are explored for anti-inflammatory, antimicrobial, and enzyme-inhibiting activities.[1][14]
-
An Agrochemical Building Block: The core structure can be elaborated to create novel herbicides or fungicides.[1]
-
A Reagent in Analytical Chemistry: It can be used as a standard or reagent in methods for identifying phenolic compounds.[1]
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are mandatory. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before handling.[15][16][17]
-
Hazards: May cause skin, eye, and respiratory irritation. Handle as a potentially harmful chemical.[16][18]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid powder should be done in a fume hood to avoid inhalation.[15][17]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]
-
Inhalation: Move the person to fresh air.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][18]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]
References
- Kinetics and Mechanism of the Bromination of Salicylic Acid. Oriental Journal of Chemistry.
- Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. SpringerLink.
- Bromination of Aryl Esters of 3-Nitro Salicylic Acid. Indian Academy of Sciences.
- Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Indian Academy of Sciences.
- 2,4-Dibromo-5-hydroxybenzoic acid | C7H4Br2O3.
- 2,4-Dibromo-5-hydroxybenzoic acid 14348-39-1 wiki. Guidechem.
- Write the mechanism involved in bromin
- SAFETY D
- How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Quora.
- SAFETY D
- 5-Bromo-2,4-dihydroxybenzoic acid. Chem-Impex.
- 2,4-Dibromo-5-hydroxybenzoic acid Safety D
- 5-Bromo-2,4-dihydroxybenzoic acid. AMERICAN ELEMENTS.
- 2-Bromo-5-hydroxybenzoic acid. Apollo Scientific.
- 2,4-Dibromo-5-hydroxybenzoic Acid 14348-39-1. Lotusfeet Pharma.
- 2-Bromo-5-hydroxybenzoic acid Safety D
- 2-bromo-5-hydroxybenzoic acid - Introduction. ChemBK.
- 5-Bromo-2,4-dihydroxybenzoic acid monohydr
- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. CORE.
- infrared spectrum of benzoic acid. docbrown.info.
- 3,5-Dibromo-4-hydroxybenzoic acid. NIST WebBook, SRD 69.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 2,4-Dibromo-5-hydroxybenzoic acid | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. lotusfeetpharma.com [lotusfeetpharma.com]
- 6. americanelements.com [americanelements.com]
- 7. ias.ac.in [ias.ac.in]
- 8. ias.ac.in [ias.ac.in]
- 9. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]
- 10. quora.com [quora.com]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 3,5-Dibromo-4-hydroxybenzoic acid [webbook.nist.gov]
- 13. vuir.vu.edu.au [vuir.vu.edu.au]
- 14. 5-Bromo-2,4-dihydroxybenzoic acid monohydrate | RUO [benchchem.com]
- 15. 2,4-Dibromo-5-hydroxybenzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. aksci.com [aksci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
